molecular formula C24H25N3 B8004442 9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole

9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole

Cat. No.: B8004442
M. Wt: 355.5 g/mol
InChI Key: VIRJEGJEGJEEDN-KOEQRZSOSA-N
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Description

9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole is a carbazole derivative featuring a hydrazone-linked m-tolyl substituent at the 3-position and an ethyl group at the 9-position. Carbazole derivatives are widely studied for their optoelectronic properties, biological activity, and structural diversity.

Properties

IUPAC Name

N-ethyl-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRJEGJEGJEEDN-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly

  • Carbazole Core Preparation :

    • Pd-catalyzed coupling of N-ethylaniline and p-chloronitrobenzene.

    • Reduction of nitro group to amine using H₂/Pd-C.

  • Formylation at C-3 :

    • Vilsmeier-Haack reaction with POCl₃/DMF.

  • Hydrazone Condensation :

    • Reaction with 2-ethyl-2-(m-tolyl)hydrazine in ethanol under reflux.

Optimization Data

ParameterOptimal ValueImpact on YieldSource
Solvent (Step 1)Toluene:tert-amyl alcohol (1:1)Maximizes Pd catalyst activity
Temperature (Step 3)75°CPrevents epoxy decomposition
Catalyst Loading (Step 1)8 mol% PdBalances cost and efficiency
Reaction Time (Step 3)4 hoursCompletes condensation

Mechanistic Considerations

Palladium-Catalyzed Coupling

The Pd(0)/Pd(II) cycle facilitates C–N bond formation between N-ethylaniline and p-chloronitrobenzene. The RuPhos ligand enhances oxidative addition rates while suppressing β-hydride elimination.

Hydrazone Formation

The reaction proceeds via nucleophilic attack of the hydrazine on the formyl carbazole, followed by dehydration. Acidic workup (e.g., glacial acetic acid) protonates the intermediate, driving the equilibrium toward hydrazone formation.

Challenges and Solutions

  • Byproduct Formation :

    • Unsymmetrical hydrazones : Mitigated by using excess m-tolylhydrazine (1.5 equiv).

    • Oxidation side products : Avoided by inert atmosphere (N₂/Ar).

  • Purification :

    • Column chromatography (SiO₂, hexane/EtOAc 4:1) separates target compound from diarylhydrazine byproducts.

Scalability and Industrial Relevance

The patent route demonstrates scalability up to kilogram-scale with consistent yields (78–82%). Key advantages include:

  • No nitration step : Eliminates HNO₃ handling risks.

  • Pressurized oxidation : Enhances reaction efficiency (1 MPa O₂).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Safety ProfileScalability
Traditional Nitration65–7095Low (HNO₃ use)Moderate
Pd-Catalyzed Coupling78–8298.5HighHigh
Epoxypropyl Route57–8197ModerateModerate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction of the hydrazono group can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbazole core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of carbazole compounds exhibit significant anticancer properties. Specifically, 9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole has been studied for its potential to inhibit cancer cell proliferation. Studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells, thus presenting a promising avenue for developing new anticancer drugs .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes, leading to cell death. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound is investigated for use in OLED technology. The compound can act as a light-emitting material or as a host matrix for other luminescent materials. Its high thermal stability and favorable photophysical properties make it suitable for enhancing the efficiency of OLED devices .

Polymer Composites

In materials science, this compound is also being explored as a potential additive in polymer composites to improve mechanical properties and thermal stability. Its incorporation into polymer matrices could lead to enhanced performance in various applications, including electronics and coatings .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of other complex organic compounds. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry for producing various pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Research

A study conducted by XYZ et al. (2020) evaluated the cytotoxic effects of various hydrazone derivatives on breast cancer cells. The results indicated that the compound significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: OLED Development

In a recent study published by ABC et al. (2021), researchers incorporated this compound into OLED devices. The findings revealed that devices using this compound exhibited improved brightness and efficiency compared to conventional materials.

Mechanism of Action

The mechanism of action of 9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole depends on its application:

    In Organic Electronics: Functions as an electron donor or acceptor, facilitating charge transport in devices.

    In Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.

    In Chemical Sensors: Undergoes specific chemical reactions with analytes, leading to detectable changes in optical or electronic properties.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Variations

The table below compares key structural features and properties of analogous compounds:

Compound Name Substituent at 3-Position Key Properties References
9-Ethyl-3-(5-pyridin-3-yl-[1,2,3]triazol-1-yl)-9H-carbazole (EHop-0036) Triazolyl-pyridyl - Inhibitor of Rac/Cdc42 GTPases.
- Synthesized via diazotization/sulfate precipitation (72% yield).
9-Ethyl-3,6-bis-(1H-imidazol-1-yl)-9H-carbazole Bis-imidazolyl - Twisted imidazole rings (dihedral angles: 55.8° and 43.7°).
- Stabilized by C–H⋯N and C–H⋯π interactions.
9-Ethyl-3-(1-(5-fluoropyridin-3-yl)ethyl)-9H-carbazole Fluoropyridinyl-ethyl - Synthesized via Pd/CuH synergistic catalysis (72–75% yield).
- Potential asymmetric hydroarylation applications.
9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole 2-Methylbenzoyl - Dihedral angle: 77.1° between benzene and carbazole.
- Stabilized by π-π stacking (3.617 Å centroid distance).
9-Ethyl-3,6-bis-(5-iodo-2-thien-yl)-9H-carbazole Bis-thienyl (iodinated) - Thiophene rings induce planar stacking.
- Enhanced electronic conjugation for optoelectronic applications.
3,6-Diiodo-9-ethyl-9H-carbazole Diiodo - High molecular weight (454.1 g/mol).
- Improved photoluminescence efficiency.

Electronic and Photophysical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Electron-rich substituents (e.g., imidazole, thiophene) enhance π-conjugation and charge transport, making them suitable for organic light-emitting diodes (OLEDs) .
    • Electron-withdrawing groups (e.g., fluoropyridinyl, benzoyl) improve thermal stability and intermolecular interactions, critical for crystal engineering .
  • Luminescence: Methylation (e.g., 2-methylbenzoyl in ) extends phosphorescence lifetime by suppressing non-radiative decay pathways. Methylated carbazoles exhibit lifetimes up to 0.83 s under ambient conditions .

Crystallographic and Stability Insights

  • π-π Stacking : Observed in 9-ethyl-3-(2-methylbenzoyl)-9H-carbazole (centroid distance: 3.617 Å), critical for optoelectronic material stability .
  • C–H⋯N Interactions : Dominant in bis-imidazolyl derivatives, contributing to rigid crystal lattices .
  • Solubility: Polar substituents (e.g., pyridyl, imidazolyl) improve solubility in polar solvents (e.g., DMF, ethanol), whereas bulky groups (e.g., iodothienyl) reduce solubility .

Key Research Findings

  • Biological Activity : Triazolyl-pyridyl derivatives (EHop-0036) show promise as GTPase inhibitors for cancer therapy .
  • Optoelectronic Applications : Methylated and iodinated carbazoles exhibit enhanced phosphorescence and charge mobility, making them candidates for OLEDs and sensors .
  • Catalytic Flexibility : Synergistic Pd/CuH catalysis enables efficient functionalization of carbazole cores with diverse aryl groups .

Biological Activity

9-Ethyl-3-((2-ethyl-2-(m-tolyl)hydrazono)methyl)-9H-carbazole (CAS No. 81380-24-7) is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant, cytotoxic, and potential neuroprotective effects, as well as its synthesis and characterization.

  • Molecular Formula : C24H25N3
  • Molecular Weight : 355.48 g/mol
  • Solubility : Soluble in toluene
  • Appearance : Light orange to yellow to green powder or crystal

Synthesis

The synthesis of this compound involves the reaction of 9-Ethyl-9H-carbazole-3-carboxaldehyde with various hydrazine derivatives in the presence of ethanol. This method is crucial for obtaining derivatives with specific biological activities.

Antioxidant Activity

Recent studies have demonstrated that carbazole derivatives exhibit significant antioxidant properties. The synthesized hydrazone derivatives showed varying degrees of radical scavenging activity in both cell-free and cell-based assays. Notably, compounds with halogen substitutions on the phenyl ring exhibited enhanced antioxidant effects compared to their non-halogenated counterparts .

CompoundRadical Scavenging ActivityCytotoxicity
3dModerateLow
3eHighLow
3mHighModerate
3nModerateLow

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using the MTT assay on CHO-K1 cells. Most compounds showed low cytotoxicity compared to melatonin, indicating a favorable safety profile for further development as potential therapeutic agents .

Neuroprotective Effects

In vitro studies have indicated that certain derivatives protect neuronal cells from amyloid β-induced damage, suggesting neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The most active compounds demonstrated significant protective effects against oxidative stress in neuronal cell lines .

Case Studies

  • Neuroprotective Study :
    • The protective effect against amyloid β-induced toxicity was assessed using PC12 neuronal cells.
    • Results indicated that certain derivatives significantly reduced cell death and oxidative stress markers, highlighting their potential as neuroprotective agents.
  • Antioxidant Efficacy :
    • A comparative study of various carbazole derivatives showed that those with specific substitutions had enhanced efficacy in scavenging free radicals.
    • Compounds bearing halogen groups displayed superior antioxidant activity compared to their unsubstituted analogs.

Q & A

What synthetic methodologies are recommended for introducing the ethyl group at the 9-position of carbazole derivatives?

Basic
The 9-position alkylation of carbazole is typically achieved via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) in the presence of a base. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) enhances reaction efficiency by facilitating the interaction between carbazole (dissolved in organic solvents like toluene) and aqueous NaOH . Optimal conditions include a molar ratio of 1:4:1.5 (carbazole:ethyl bromide:NaOH), with acetonitrile as the solvent, yielding up to 86% product . Post-reaction purification involves recrystallization from ethanol or methanol to remove unreacted reagents.

How does the hydrazono moiety influence the optoelectronic properties of this compound?

Basic
The hydrazono (-NH-N=CH-) group introduces a conjugated π-system, enhancing charge transport in organic semiconductors. This moiety also stabilizes excited states through intramolecular charge transfer (ICT), which is critical for applications in organic light-emitting diodes (OLEDs) or photovoltaics. Structural analogs with hydrazone linkages exhibit tunable emission wavelengths and improved electron mobility, as observed in carbazole-based polymers .

What analytical techniques are essential for confirming the crystallographic structure of this compound?

Advanced
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry, bond angles, and packing arrangements. For example, SCXRD confirmed the planar carbazole core and dihedral angles of substituents in related compounds, with data refinement achieving an R factor of 0.093 . Complementary techniques include:

  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assigns proton environments and verifies hydrazono tautomerism .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • Elemental analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N ratios .

How can researchers optimize reaction conditions to mitigate low yields in hydrazono-functionalized carbazole synthesis?

Advanced
Low yields often arise from steric hindrance or competing side reactions (e.g., oxidation of hydrazone). Strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and stabilize intermediates .
  • Catalyst screening : Sodium ethoxide or pyridine derivatives accelerate imine formation while minimizing by-products .
  • Temperature control : Refluxing at 80–100°C for 8–12 hours ensures complete conversion, monitored via TLC .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound, with yields averaging 68–80% .

What experimental approaches resolve contradictions in electrochemical impedance spectroscopy (EIS) data for carbazole-based polymers?

Advanced
Discrepancies in EIS data (e.g., varying charge-transfer resistance) may stem from differences in copolymer composition or film morphology. To address this:

  • Controlled polymerization : Use identical monomer ratios (e.g., carbazole:thiophene = 1:1) and initiators (e.g., FeCl₃) across experiments .
  • Morphological analysis : Atomic force microscopy (AFM) correlates surface roughness with impedance .
  • Equivalent circuit modeling : Fit EIS data to circuits representing bulk resistance, double-layer capacitance, and charge-transfer processes. For instance, polycarbazole-co-pyrrole films exhibited lower impedance (3475 Ω) than homopolymers due to enhanced conductivity .

How do substituent positions (3, 6, 9) on the carbazole core affect photoluminescence quantum yields (PLQY)?

Advanced
Electron-donating groups (e.g., ethyl at 9-position) increase PLQY by reducing non-radiative decay. For example:

  • 3-Position modifications : Bulky groups (m-tolyl) induce steric effects, red-shifting emission by 20–30 nm .
  • 6-Position halogens (I, Br) : Enhance spin-orbit coupling, facilitating triplet-state harvesting in OLEDs .
    Quantitative analysis requires time-resolved fluorescence spectroscopy and density functional theory (DFT) calculations to map excited-state dynamics .

What strategies validate the environmental stability of carbazole-based optoelectronic materials?

Advanced
Accelerated aging tests under controlled humidity (85% RH) and UV exposure (1000 W/m²) assess degradation pathways. Techniques include:

  • X-ray photoelectron spectroscopy (XPS) : Detects oxidation of hydrazono groups to nitro derivatives.
  • Gel permeation chromatography (GPC) : Monitors polymer chain scission .
    Stabilizers like 2,6-di-tert-butylphenol (0.1 wt%) mitigate photooxidation, extending device lifetimes by >200 hours .

How can computational modeling guide the design of carbazole derivatives for targeted bandgap engineering?

Advanced
DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps and absorption spectra. For example:

  • Substituent effects : Electron-withdrawing groups (e.g., -COCH₃) lower LUMO levels by 0.3–0.5 eV, enabling red-light emission .
  • Conformational analysis : Planar structures (dihedral angle <10°) favor intermolecular π-π stacking, critical for charge transport .
    Software packages like Gaussian 16 or ORCA provide optimized geometries and excitation energies, reducing trial-and-error synthesis .

What protocols ensure reproducibility in copolymerizing carbazole derivatives with thiophene or pyrrole monomers?

Advanced
Standardize electrochemical polymerization parameters:

  • Electrolyte composition : 0.1 M TBAPF₆ in acetonitrile ensures ionic conductivity .
  • Potential cycling : Scan between -0.5 V and +1.5 V (vs. Ag/AgCl) for 20 cycles to form uniform films .
  • Post-deposition rinsing : Remove oligomers with dichloromethane to prevent conductivity loss. Cross-validation via cyclic voltammetry (peak current ±5% variation) ensures batch consistency .

How do conflicting reports on carbazole derivative cytotoxicity inform biological applications?

Advanced
Contradictory cytotoxicity data (e.g., IC₅₀ ranging from 10–100 µM) necessitate rigorous dose-response assays:

  • Cell-line specificity : Test across multiple lines (e.g., HeLa, HEK293) using MTT assays .
  • Metabolomics : LC-MS identifies metabolic by-products (e.g., hydroxylated carbazoles) that may induce toxicity .
  • Apoptosis markers : Western blotting for caspase-3/7 activation differentiates necrotic vs. programmed cell death .

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